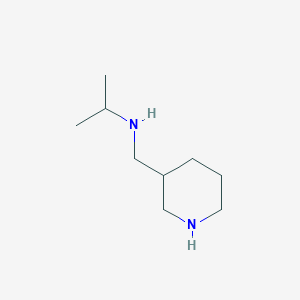

N-(Piperidin-3-ylmethyl)propan-2-amine

Description

N-(Piperidin-3-ylmethyl)propan-2-amine (CAS: 33037-69-3) is a secondary amine featuring a piperidine ring substituted at the 3-position with a methyl group bearing an isopropylamine moiety. Its molecular formula is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol . This compound is structurally characterized by the piperidine scaffold, which confers conformational flexibility, and the isopropyl group, which influences lipophilicity and steric interactions. It is commonly utilized in medicinal chemistry as a precursor or intermediate for bioactive molecules, particularly those targeting central nervous system receptors .

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFVUEAMGPGPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672554 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33037-69-3 | |

| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Piperidine with Propan-2-amine Derivatives

Method Overview:

This approach involves the reaction of piperidine with an aldehyde or ketone precursor of propan-2-amine, followed by reduction to form the target compound.

Piperidine + Propan-2-one (acetone) → (Imine formation) → Reduction → N-(Piperidin-3-ylmethyl)propan-2-amine

- Reagents: Sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂ with Pd/C).

- Solvents: Methanol, ethanol, or acetonitrile.

- Temperature: Mild heating (around 25–50°C).

- Notes:

- The reaction proceeds via imine formation between the piperidine nitrogen and the aldehyde/ketone, followed by reduction.

- Patent literature indicates that using NaBH₃CN offers high selectivity and yields, especially in mild, controlled conditions.

- High regioselectivity.

- Suitable for scale-up.

- Compatible with various protecting groups if necessary.

Alkylation of Piperidine with Propan-2-amine Derivatives

Method Overview:

Direct alkylation involves reacting piperidine with halogenated derivatives of propan-2-amine, such as halides or pseudohalides, under basic conditions.

Piperidine + Propan-2-yl halide (e.g., 2-bromo-propan-2-amine derivative) → N-alkylation → this compound

- Reagents: Sodium hydride (NaH), potassium tert-butoxide, or sodium metal.

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

- Temperature: Reflux conditions (around 60–80°C).

- Notes:

- The halogenated propan-2-amine derivatives can be prepared via halogenation of the corresponding amines.

- The reaction can be regioselective if the halogenated precursor is appropriately designed.

- Straightforward and scalable.

- Useful when halogenated intermediates are readily available.

Multi-step Synthesis via Intermediate Formation and Cyclization

Method Overview:

A more complex route involves synthesizing a protected intermediate, such as a piperidin-3-ylmethyl precursor, followed by deprotection and functionalization.

- Synthesis of a protected piperidine derivative (e.g., Boc-protected).

- Alkylation or nucleophilic substitution to introduce the propan-2-amine moiety.

- Deprotection to yield the target molecule.

Reaction Conditions & Reagents:

- Protection: Boc anhydride (Boc₂O), Fmoc-Cl.

- Deprotection: Trifluoroacetic acid (TFA).

- Coupling reagents: EDC, DCC, or HATU for coupling steps.

- Notes:

- This route allows for greater control over regioselectivity and functional group compatibility.

- Suitable for synthesizing derivatives with specific substituents.

Patent-Reported Improved Methods

Patent WO2016139677A1 describes an optimized process involving the following key steps:

- Use of cost-effective methylation reagents such as dimethyl sulfate or safer alternatives.

- Mild methylation conditions to produce intermediates with higher yields.

- Use of acyl azide formation and Curtius rearrangement to generate isocyanates, which then react with alcohols or water to form carbamates or amines.

- Formation of acyl azides from suitable carboxylic acids or derivatives.

- Thermal decomposition of acyl azides to generate isocyanates.

- Nucleophilic attack by propan-2-amine derivatives to form the target compound.

- Improved yield and purity.

- Scalable process suitable for industrial synthesis.

- Reduced use of hazardous reagents.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | NaBH₃CN, H₂/Pd-C | Imine formation + reduction | High selectivity, mild conditions | Requires careful control of pH and temperature |

| Alkylation | Halogenated propan-2-amine derivatives, NaH | Nucleophilic substitution | Straightforward, scalable | Regioselectivity depends on precursor design |

| Multi-step synthesis | Boc protection, coupling reagents, deprotection | Stepwise functionalization | High regioselectivity, functional group tolerance | Longer process, more steps |

| Patent-based process | DPPA, acyl azide, Curtius rearrangement | Isocyanate formation + nucleophilic attack | High yield, industrial scalability | Requires handling of azides and isocyanates |

Summary of Research Findings

- Reactivity: The primary approaches leverage the nucleophilicity of piperidine nitrogen and the electrophilicity of aldehyde/halogen derivatives.

- Yield Optimization: Use of protective groups and optimized reaction conditions (temperature, solvent, reagent equivalents) significantly enhances yields.

- Industrial Relevance: Patent literature emphasizes scalable, safer, and cost-effective processes, notably the Curtius rearrangement-based synthesis.

Chemical Reactions Analysis

Biological Activity

N-(Piperidin-3-ylmethyl)propan-2-amine, with the molecular formula C₉H₁₈N₂ and a molecular weight of approximately 154.25 g/mol, is an organic compound that has attracted attention for its potential biological activities. It features a piperidine ring which is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties, notably:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, similar to other piperidine derivatives.

- Antitumor Activity : Compounds with structural similarities have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound could be investigated for similar effects .

- Neurological Applications : Given its structural attributes, it may also play a role in developing treatments for neurological disorders.

The mechanism of action for this compound likely involves interactions with specific receptors or enzymes, modulating their activity. This could lead to various therapeutic effects depending on the target molecules involved.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidine | Simple six-membered ring | Lacks substituents that enhance biological activity |

| N-(Piperidin-4-ylmethyl)propan-2-amine | Positional isomer with amine group on a different carbon | May exhibit different biological profiles |

| N-(Piperidin-2-ylmethyl)butan-2-amine | Homolog with an additional carbon chain | Altered lipophilicity could influence absorption |

The unique substitution pattern of N-(Piperidin-3-ylmethyl)propan-2-amines enhances its binding affinity to specific molecular targets, making it a valuable candidate in drug discovery compared to its analogs.

Antiproliferative Activity

In studies examining the antiproliferative activity of piperidine derivatives, compounds similar to N-(Piperidin-3-ylmethyl)propan-2-amines have shown significant efficacy against various cancer cell lines. For instance, modifications involving hydroxyl groups have been associated with lower IC50 values, indicating improved biological activity against cell lines such as HeLa and MDA-MB-231 .

Table: Antiproliferative Activity Data

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Hydroxyl-modified derivative | HeLa | 0.058 |

| Hydroxyl-modified derivative | MDA-MB-231 | 0.0046 |

| Unmodified derivative | MDA-MB-231 | 9.0 |

Antibacterial Activity

Recent investigations into the antibacterial properties of piperidine derivatives have revealed promising results against Gram-positive bacteria, including multidrug-resistant strains. The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth .

Table: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-(Piperidin-3-ylmethyl)propan-2-amines | Staphylococcus aureus | 3.125 |

| Another derivative | Escherichia coli | 100 |

Scientific Research Applications

Pharmaceutical Development

N-(Piperidin-3-ylmethyl)propan-2-amine is being investigated for its potential role in drug discovery and development. Its structure suggests several therapeutic applications:

- Antihypertensive Agents : Compounds with similar structures have shown promise in lowering blood pressure by acting on specific receptors in the cardiovascular system.

- Neurological Disorders : Research indicates that this compound may interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety or depression.

Case Study: Antihypertensive Activity

A study examined the effects of various piperidine derivatives on blood pressure regulation. This compound exhibited significant vasodilatory effects in animal models, suggesting its potential as an antihypertensive agent .

Chemical Intermediates

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

The biological interactions of this compound with various molecular targets are crucial for understanding its pharmacological potential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidine | Simple six-membered ring | Lacks substituents that enhance biological activity |

| N-(Piperidin-4-ylmethyl)propan-2-amine | Positional isomer | May exhibit different biological profiles |

| N-(Piperidin-2-ylmethyl)butan-2-amine | Homolog with additional carbon chain | Altered lipophilicity could influence absorption |

The unique substitution pattern of N-(Piperidin-3-ylmethyl)propan-2-amines enhances its binding affinity to specific molecular targets, making it a valuable candidate in drug discovery compared to its analogs .

Potential Toxicity and Safety

While exploring the applications of N-(Piperidin-3-ylmethyl)propan-2-amines, it is essential to consider their safety profiles. Some studies indicate that similar compounds can cause skin and eye irritation, necessitating careful handling and further toxicological assessments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Methyl(piperidin-3-ylmethyl)(propan-2-yl)amine (CAS: 926244-37-3)

- Structure : Differs by methylation at the central nitrogen atom.

- Molecular Formula : C₁₁H₂₄N₂ (MW: 184.33 g/mol ).

- Key Differences : The additional methyl group increases steric hindrance and reduces basicity compared to the parent compound. This modification may alter receptor binding selectivity in pharmacological contexts .

2.1.2 N-(4-Methylbenzyl)propan-2-amine

- Structure : Replaces the piperidinylmethyl group with a 4-methylbenzyl moiety.

- Molecular Formula : C₁₁H₁₇N (MW: 163.26 g/mol ).

- Market analyses indicate distinct industrial applications due to differing solubility profiles (logP: ~2.5 vs. ~1.8 for the piperidine analogue) .

2.1.3 N-[[1-(2-Pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine

- Structure : Incorporates a pyridinyl-ethyl substituent on the piperidine ring.

- Molecular Formula : C₁₆H₂₇N₃ (MW: 261.41 g/mol ).

Pharmacologically Relevant Analogues

2.2.1 Chlorphenamine Impurity C (CAS: 20619-12-9)

- Structure : (3RS)-3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine.

- Molecular Formula : C₁₅H₁₇ClN₂ (MW: 260.76 g/mol ).

- Key Differences : The chlorophenyl and pyridinyl groups confer antihistamine activity, unlike N-(Piperidin-3-ylmethyl)propan-2-amine, which lacks aromatic substituents. Metabolic studies highlight N-dealkylation as a common pathway for both compounds .

2.2.2 N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structure : Features a bulky cyclohexyl-naphthyl group.

- Molecular Formula : C₂₅H₃₁N (MW: 345.52 g/mol ).

- Key Differences : The extended aromatic system increases molecular rigidity and logP (~5.2), suggesting enhanced blood-brain barrier penetration. Chiral resolution studies reveal enantiomer-specific bioactivity (99% ee achieved via UPLC) .

Data Table: Comparative Analysis

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-3-ylmethyl)propan-2-amine, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of piperidin-3-ylmethanamine with acetone, using sodium cyanoborohydride as a reducing agent. For enantiomeric purity, enzymatic methods such as transaminase-catalyzed asymmetric synthesis (e.g., using ω-transaminases) are effective. Optimization of reaction parameters (pH, temperature, and co-solvents) can achieve >95% enantiomeric excess (ee), as demonstrated in analogous propan-2-amine derivatives .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Cross-validate data using orthogonal analytical techniques:

- Solubility : Use shake-flask methods with HPLC quantification across multiple solvents (e.g., water, DMSO, ethanol).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS.

Note that limited physicochemical data for structurally related compounds (e.g., piperidine derivatives) are available, necessitating empirical validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods with negative pressure.

- Waste Disposal : Segregate aqueous and organic waste; avoid drainage systems due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess binding stability in physiological conditions (e.g., explicit solvent models).

For example, SHELX software has been widely used for refining crystallographic data of similar amines .

Q. What strategies resolve contradictions in enantiomer conversion rates during kinetic resolution?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor either pathway. For instance, short reaction times (<24 hrs) may isolate the (S)-enantiomer as the unreacted fraction, while prolonged durations (>48 hrs) drive thermodynamic equilibrium .

- Enzyme Engineering : Mutate transaminase active sites (e.g., via directed evolution) to improve selectivity.

Q. How can X-ray crystallography validate the structural conformation of this compound derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for piperidine ring geometry and hydrogen bonding networks.

- Validation : Check against the Cambridge Structural Database (CSD) for bond-length and angle discrepancies .

Q. What experimental approaches quantify the environmental impact of this compound during disposal?

- Methodological Answer :

- Acute Aquatic Toxicity : Perform Daphnia magna or Danio rerio assays at varying concentrations (e.g., 1–100 ppm).

- Degradation Studies : Use OECD 301B guidelines to assess biodegradability in activated sludge.

Note that GHS classifies structurally similar amines as "acute aquatic hazard category 1," requiring stringent disposal protocols .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the carcinogenic potential of piperidine-based amines?

- Methodological Answer :

- Toxicogenomics : Conduct Ames tests (OECD 471) for mutagenicity and cell-based assays (e.g., HepG2) for cytotoxicity.

- Epidemiological Data : Review IARC monographs for analogous compounds. Current evidence suggests no carcinogenic classification for this specific derivative, but impurities (e.g., nitrosamines) require scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.